Methyl 2-amino-2-oxoethanimidate

Description

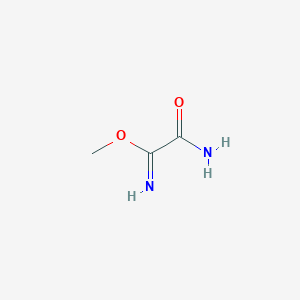

Methyl 2-amino-2-oxoethanimidate is a specialized organic compound characterized by its imidate functional group and amino-oxo substituents. The compound’s core structure likely includes a methyl ester group linked to an amidine moiety (NH2-C(=NH)-O-Me), which confers reactivity useful in pharmaceutical and chemical synthesis, particularly as an intermediate for bioactive molecules .

Properties

CAS No. |

62179-49-1 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

methyl 2-amino-2-oxoethanimidate |

InChI |

InChI=1S/C3H6N2O2/c1-7-3(5)2(4)6/h5H,1H3,(H2,4,6) |

InChI Key |

FLTYACQIRBRBET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-oxoethanimidate typically involves the reaction of methyl isocyanate with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also reduces the risk of human error and ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-oxoethanimidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 2-amino-2-oxoethanimidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-oxoethanimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences :

- Substituent Groups: The ethyl analog replaces the methyl group in the target compound with an ethyl ester, altering steric and electronic properties. It features a methoxy-methylamino side chain, enhancing lipophilicity (XLogP3 = 0.4) compared to the hypothetical methyl version .

- Molecular Weight: The ethyl derivative (C6H11NO4, MW 161.16) is heavier than the methyl analog (estimated MW ~103–120), influencing solubility and diffusion properties.

Methyl Esters of Diterpenoid Acids

Example : Sandaracopimaric acid methyl ester (C21H32O2, MW 316.48) .

- Structural Contrast: Unlike the target compound, this diterpenoid ester lacks nitrogen-based functional groups, focusing instead on hydrocarbon backbones.

- Physicochemical Properties : Higher molecular weight and lower polarity (2 hydrogen bond acceptors vs. 4 in the methyl amidine) make it less water-soluble but more suitable for resin and polymer applications .

General Methyl Ester Properties

Data from methyl ester studies (Table 3, IC-AMCE 2023) highlight trends:

- Boiling Points : Methyl esters typically exhibit lower boiling points than ethyl analogs due to reduced molecular weight.

- Solubility: Polar functional groups (e.g., amino, oxo) in this compound likely enhance water solubility compared to non-polar methyl esters like sandaracopimaric acid derivatives .

Data Table: Key Comparative Properties

*Estimated properties based on structural analogs. †Hypothetical formula derived from imidate structure. ‡Predicted lower lipophilicity due to smaller alkyl chain. §Estimated from diterpenoid ester trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.